molecular formula C19H36O4 B14252469 Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- CAS No. 208713-62-6

Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-

Cat. No.: B14252469
CAS No.: 208713-62-6
M. Wt: 328.5 g/mol
InChI Key: JTZNGIXLOGCDSA-KURKYZTESA-N
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Description

Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- is a chemical compound with the molecular formula C19H36O4 and a molecular weight of 328.49 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a hydroxyl group attached to an octyl chain. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- typically involves the reaction of a fatty acid with an epoxidizing agent. One common method is the epoxidation of oleic acid using peracids such as peracetic acid or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out at a temperature range of 0-25°C to ensure the selective formation of the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process involves the continuous addition of the fatty acid and the epoxidizing agent into the reactor, followed by separation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of both an oxirane ring and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

208713-62-6

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 8-[(2R,3S)-3-[(2R)-2-hydroxyoctyl]oxiran-2-yl]octanoate

InChI

InChI=1S/C19H36O4/c1-3-4-5-9-12-16(20)15-18-17(23-18)13-10-7-6-8-11-14-19(21)22-2/h16-18,20H,3-15H2,1-2H3/t16-,17-,18+/m1/s1

InChI Key

JTZNGIXLOGCDSA-KURKYZTESA-N

Isomeric SMILES

CCCCCC[C@H](C[C@H]1[C@H](O1)CCCCCCCC(=O)OC)O

Canonical SMILES

CCCCCCC(CC1C(O1)CCCCCCCC(=O)OC)O

Origin of Product

United States

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